Cgp 36742

Description

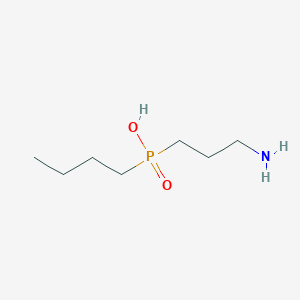

Structure

3D Structure

Properties

IUPAC Name |

3-aminopropyl(butyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNMDRQRSGKZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154063 | |

| Record name | (3-aminopropyl)(n-butyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123690-78-8 | |

| Record name | (3-Aminopropyl)(n-butyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopropyl)(n-butyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGS-742 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-aminopropyl)(n-butyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123690-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SGS-742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBZ5UC0RME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The GABA-B Receptor Antagonist CGP 36742: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 36742, also known as (3-aminopropyl-n-butyl)phosphinic acid, is a selective and orally active antagonist of the GABA-B receptor.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realms of cognitive enhancement and antidepressant effects.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the GABA-B receptor, its impact on downstream signaling pathways, and its observed effects in various experimental models.

Core Mechanism: Antagonism of the GABA-B Receptor

The primary mechanism of action of this compound is its competitive antagonism at the GABA-B receptor.[1] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[4] By blocking the binding of GABA to these receptors, this compound effectively disinhibits neuronal activity.

Quantitative Analysis of Receptor Binding and Activity

The affinity and potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 36 µM | GABA-B Receptor Binding | ||

| EC50 | 0.2 µM | Rat | Somatostatin Release from Hippocampal Synaptosomes |

Table 1: In Vitro Activity of this compound

| Experimental Model | Dosing Regimen | Observed Effect | Reference |

| Forced Swim Test (Mouse) | 10-30 mg/kg, i.p. | Antidepressant-like activity | |

| Olfactory Bulbectomy Model (Rat) | 10 mg/kg, i.p. daily for 14 days | Attenuation of depression-like behavior | |

| Partner Recognition Test (Rat) | Not specified | Improved cognitive performance | |

| Learned Helplessness Paradigm (Rat) | Not specified | Dose-dependent improvement in escape failures | |

| In Vivo Microdialysis (Rat Hippocampus) | 5 mM (local application) | ~150% increase in extracellular somatostatin |

Table 2: In Vivo Efficacy of this compound

Downstream Signaling Pathways

GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits and couple to the Gαi/o family of G-proteins. Upon activation by GABA, the G-protein dissociates, leading to downstream signaling events. This compound, by blocking this initial step, prevents these downstream effects.

Figure 1: GABA-B Receptor Signaling Pathway and the Action of this compound. This diagram illustrates the canonical signaling pathways of presynaptic and postsynaptic GABA-B receptors. This compound acts as an antagonist at these receptors, blocking the downstream inhibitory effects.

Presynaptic Inhibition

At presynaptic terminals, GABA-B receptor activation inhibits the opening of voltage-gated calcium channels (CaV). This reduction in calcium influx leads to a decrease in the release of neurotransmitters. By antagonizing presynaptic GABA-B autoreceptors, this compound can increase the release of GABA itself. Furthermore, by blocking presynaptic GABA-B heteroreceptors, it can enhance the release of other neurotransmitters, such as glutamate (B1630785) and somatostatin.

Postsynaptic Inhibition

Postsynaptically, GABA-B receptor activation leads to the opening of G-protein coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions results in a slow, prolonged hyperpolarization of the neuronal membrane, known as an inhibitory postsynaptic potential (IPSP). This compound blocks this hyperpolarization, thereby increasing the excitability of the postsynaptic neuron. Additionally, postsynaptic GABA-B receptors can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound would also prevent this modulatory effect.

Experimental Protocols

In Vivo Microdialysis for Somatostatin Release in the Rat Hippocampus

This protocol is based on the methodology described in studies investigating the effect of this compound on neurotransmitter release.

1. Animal Preparation:

-

Male Sprague-Dawley rats (350-400 g) are anesthetized with 1% halothane (B1672932) in air.

-

The animal is placed in a stereotaxic frame.

2. Probe Implantation:

-

Microdialysis probes (5 mm long, 0.5-1 mm wide) are bilaterally implanted into the hippocampus. Stereotaxic coordinates are typically A: -5.0 mm, L: ±5.0 mm, V: -8.0 mm from bregma.

-

Probes are inserted slowly over at least 15 minutes to minimize tissue damage.

3. Perfusion and Sample Collection:

-

Following a 60-minute stabilization period post-implantation, the probes are perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected to establish a baseline level of somatostatin.

-

This compound (e.g., 5 mM) is then introduced into the aCSF, and samples are collected at regular intervals.

4. Sample Analysis:

-

Somatostatin concentration in the dialysate is determined using high-performance liquid chromatography-coupled electrospray mass spectrometry (HPLC-MS).

-

Results are expressed as a percentage change from the baseline.

Figure 2: Experimental Workflow for In Vivo Microdialysis. This diagram outlines the key steps involved in a typical in vivo microdialysis experiment to measure neurotransmitter release in response to this compound administration.

Whole-Cell Patch-Clamp Recording in CA1 Pyramidal Neurons

This protocol is a generalized procedure for recording the electrophysiological effects of this compound on hippocampal neurons, as suggested by studies on GABA-B receptor antagonists.

1. Slice Preparation:

-

Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording Setup:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

CA1 pyramidal neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

3. Whole-Cell Recording:

-

Patch pipettes (3-5 MΩ resistance) are filled with an intracellular solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, and Na-GTP).

-

A gigaseal (>1 GΩ) is formed between the pipette tip and the neuron's membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

The neuron's membrane potential is recorded in current-clamp mode, or synaptic currents are recorded in voltage-clamp mode.

4. Drug Application:

-

After obtaining a stable baseline recording, this compound is bath-applied to the slice.

-

Changes in membrane potential, input resistance, and synaptic potentials/currents are recorded and analyzed.

Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Recording. This diagram illustrates the sequential steps of a whole-cell patch-clamp experiment designed to investigate the effects of this compound on neuronal excitability.

Conclusion

This compound exerts its effects primarily through the selective antagonism of GABA-B receptors. This action leads to a disinhibition of neuronal circuits by preventing both presynaptic inhibition of neurotransmitter release and postsynaptic hyperpolarization. The resulting increase in neuronal excitability and modulation of various neurotransmitter systems, including GABA, glutamate, and somatostatin, likely underlies its observed cognitive-enhancing and antidepressant-like properties. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other GABA-B receptor antagonists as potential therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: the first orally active GABAB blocker improves the cognitive performance of mice, rats, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GABA(B) receptor antagonist CGP36742 improves learned helplessness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

CGP 36742: A Technical Guide to a GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 36742, also known as SGS-742, is a selective and orally active antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As an antagonist, it blocks the inhibitory effects of GABA at these receptors, leading to a range of downstream neurological effects. Notably, this compound readily crosses the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent. Research has demonstrated its potential in cognitive enhancement, mood regulation, and neuronal plasticity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols for its evaluation, and a summary of its effects in preclinical and clinical studies.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through two main receptor types: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

This compound (3-aminopropyl-n-butyl-phosphinic acid) has emerged as a valuable tool for investigating the physiological roles of GABA-B receptors and as a potential therapeutic agent for conditions associated with cognitive impairment and depression. Its ability to antagonize GABA-B receptors has been shown to enhance cognitive performance, facilitate long-term potentiation (LTP), and exhibit antidepressant-like effects in various animal models.

Pharmacological Profile of this compound

The pharmacological activity of this compound is primarily defined by its selective antagonism at GABA-B receptors.

Data Presentation

| Parameter | Value | Species/System | Reference |

| IC50 | 32 µM | Rat Brain Membranes | [1] |

| 36 µM | Not Specified | [2][3] | |

| Cognitive Enhancement | |||

| Passive Avoidance Test | Improved performance | Mice, Rats | [4][5] |

| Partner-Recognition Test | Improved performance | Rats | |

| Conditional Spatial Color Task | Improved performance | Rhesus Monkeys | |

| Antidepressant-like Effects | |||

| Forced Swim Test (Mice) | 32% reduction in immobility (10 mg/kg) | Mice | |

| 40% reduction in immobility (30 mg/kg) | Mice | ||

| Olfactory Bulbectomy Model | Restored learning deficit | Rats | |

| Learned Helplessness | Dose-dependent improvement in escape failures | Rats | |

| Electrophysiological Effects | |||

| Long-Term Potentiation (LTP) | Facilitates LTP formation | Not Specified | |

| Late Inhibitory Postsynaptic Potential (IPSP) | Blocks late IPSP in CA1 pyramidal neurons | Rats | |

| Neurochemical Effects | |||

| Somatostatin Release | Two-fold increase in extracellular levels in hippocampus | Rats | |

| Glutamate and GABA Release | Increased basal release | Rats | |

| Clinical Trial (Mild Cognitive Impairment) | |||

| Attention and Working Memory | Significant improvement | Humans |

Mechanism of Action

This compound acts as a competitive antagonist at the GABA-B receptor. By binding to the receptor, it prevents the endogenous ligand, GABA, from activating it. This blockade of GABA-B receptor signaling disrupts the downstream inhibitory cascade.

Signaling Pathway of GABA-B Receptor and Antagonism by this compound

Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Forced Swim Test (Mouse)

This test is a widely used behavioral model to screen for antidepressant-like activity.

-

Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Administer this compound (e.g., 10 or 30 mg/kg, intraperitoneally) or vehicle to mice 30 minutes before the test.

-

Gently place each mouse into the cylinder of water for a 6-minute session.

-

Record the entire session with a video camera.

-

An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

Olfactory Bulbectomy (Rat)

This surgical model induces behavioral and neurochemical changes in rats that are reminiscent of depression and are often reversed by chronic antidepressant treatment.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill two small holes over the olfactory bulbs.

-

Aspirate the olfactory bulbs using a fine-gauge needle attached to a suction pump.

-

Suture the incision and allow the animal to recover for at least two weeks before behavioral testing. Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.

-

-

Behavioral Assessment: Following the recovery period, assess learning and memory deficits using tasks such as the passive avoidance test.

In Vivo Long-Term Potentiation (LTP) Recording

LTP is a cellular model of synaptic plasticity that is thought to underlie learning and memory.

-

Surgical Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

-

-

Electrophysiological Recording:

-

After a recovery period, record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses to the stimulating electrode.

-

Administer this compound or vehicle.

-

Induce LTP by applying a high-frequency stimulation (HFS) protocol (e.g., a series of trains of 100 Hz pulses) to the stimulating electrode.

-

Continue to record fEPSPs for at least 60 minutes post-HFS.

-

-

Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude and duration of LTP between the drug-treated and control groups.

Visualizations of Experimental Workflows and Logical Relationships

Typical Experimental Workflow for Evaluating this compound

Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.

Logical Relationship of this compound's Antagonist Action

Caption: Logical flow of how this compound's antagonism at the GABA-B receptor leads to enhanced cognitive function.

Conclusion

This compound is a potent and selective GABA-B receptor antagonist with significant potential for CNS applications. Its ability to cross the blood-brain barrier and modulate neuronal activity has been demonstrated in a variety of preclinical models, showing promise for the treatment of cognitive deficits and depressive disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and other GABA-B receptor antagonists. Future research should continue to elucidate the precise molecular mechanisms underlying its cognitive-enhancing effects and further explore its safety and efficacy in clinical populations.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unlocking Cognitive Potential: A Technical Guide to CGP 36742 for Neuroenhancement Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CGP 36742 (also known as SGS742), a selective GABA-B receptor antagonist, for its application in cognitive enhancement research. This document synthesizes key data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation into its therapeutic potential.

Core Mechanism of Action

This compound is an orally active and blood-brain barrier-penetrant antagonist of the GABA-B receptor.[1][2] Its primary mechanism involves blocking the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the G-protein coupled GABA-B receptor. This antagonism leads to a disinhibition of neuronal activity, resulting in enhanced neurotransmitter release and modulation of synaptic plasticity, which are cellular correlates of learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound collated from preclinical and clinical studies.

| Parameter | Value | Species/System | Reference |

| IC50 (GABA-B Receptor) | 32 µM - 36 µM | Rat Brain Membranes | [1][3][4] |

| Absolute Bioavailability | 44% | Humans | |

| Half-life (t1/2) | 3.6 hours | Humans | |

| Time to Cmax (tmax) | 3 hours | Humans |

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Species | Route of Administration | Dosage Range | Observed Cognitive Effect | Reference |

| Mice | Oral (p.o.) | 0.03 - 300 mg/kg | Improved performance in passive avoidance test | |

| Intraperitoneal (i.p.) | 10 - 30 mg/kg | Antidepressant-like activity in forced swim test | ||

| Rats | Oral (p.o.) | 30 - 200 mg/kg | Blockade of baclofen-induced neuronal depression | |

| Intravenous (i.v.) | 1 - 10 mg/kg | Attenuation of paired-pulse inhibition | ||

| Intraperitoneal (i.p.) | 10 mg/kg (daily for 14d) | Effective in olfactory bulbectomy model of depression | ||

| Rhesus Monkeys | - | - | Improved performance in a conditional spatial color task | |

| Humans (Mild Cognitive Impairment) | Oral (p.o.) | 600 mg t.i.d. for 8 weeks | Significant improvement in attention and working memory |

Table 2: Effective Dosages of this compound in Cognitive and Behavioral Assays

| Neurotransmitter/Neuromodulator | Effect of this compound | Brain Region | Reference |

| Glutamate | Increased release | Thalamus | |

| Aspartate | Increased release | Thalamus | |

| Glycine | Increased release | Thalamus | |

| Somatostatin | Increased release | Hippocampus | |

| Noradrenaline | Potentiated NMDA-induced release | Rat Brain Slices | |

| NGF (mRNA and protein) | Significant enhancement | Cortex and Hippocampus | |

| BDNF (mRNA and protein) | Significant enhancement | Cortex and Hippocampus |

Table 3: Effects of this compound on Neurotransmitter and Neurotrophic Factor Levels

Signaling Pathways

The cognitive-enhancing effects of this compound are underpinned by its modulation of several key signaling pathways. As a GABA-B receptor antagonist, it prevents the G-protein-mediated inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium (GIRK) channels, as well as the inhibition of voltage-gated calcium channels. This leads to increased neuronal excitability and neurotransmitter release.

Furthermore, the antagonism of GABA-B receptors by this compound has been shown to influence downstream pathways critical for synaptic plasticity and long-term memory formation, including the CREB (cAMP response element-binding protein) pathway and the expression of neurotrophic factors like NGF (Nerve Growth Factor) and BDNF (Brain-Derived Neurotrophic Factor).

Experimental Protocols

This section details standardized protocols for assessing the cognitive-enhancing effects of this compound in rodent models.

Passive Avoidance Test

This test assesses fear-motivated learning and memory.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Habituation (Day 1): Place the animal in the light compartment and allow it to explore for a set period (e.g., 5 minutes).

-

Training (Day 1): Place the animal in the light compartment. Once it enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).

-

Testing (Day 2): Place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory of the aversive stimulus.

Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) 30 minutes before the training session.

Morris Water Maze

This task is a widely used test of spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

Procedure:

-

Acquisition Phase (Days 1-5): Conduct 4 trials per day. For each trial, gently place the rat in the water at one of four starting positions, facing the pool wall. Allow the rat to swim and find the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), guide the rat to it. Record the escape latency and path length.

-

Probe Trial (Day 6): Remove the platform and allow the rat to swim for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

Drug Administration: Administer this compound daily before the first trial of the acquisition phase.

Radial Arm Maze

This maze is used to assess spatial working and reference memory.

Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards can be placed at the end of some or all arms.

Procedure:

-

Habituation: Allow the animal to freely explore the maze with food pellets scattered throughout to encourage exploration.

-

Training: Bait a specific subset of arms (e.g., 4 out of 8). The animal must learn which arms are consistently baited (reference memory) and avoid re-entering arms within a trial from which the reward has already been consumed (working memory).

-

Testing: Record the number of working memory errors (re-entry into a baited arm) and reference memory errors (entry into an unbaited arm).

Drug Administration: Administer this compound prior to the testing sessions.

Conclusion and Future Directions

This compound has demonstrated significant potential as a cognitive enhancer in a variety of preclinical and early clinical settings. Its mechanism of action, centered on the disinhibition of neuronal circuits through GABA-B receptor antagonism, provides a strong rationale for its therapeutic utility in conditions associated with cognitive decline.

Future research should focus on elucidating the long-term effects of chronic this compound administration on GABA-B receptor expression and sensitivity. Further investigation into its efficacy in various models of neurodegenerative diseases, such as Alzheimer's disease, is warranted. The detailed protocols and summarized data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cognitive enhancement and developing novel therapeutics for cognitive disorders.

References

The Antidepressant Potential of Cgp 36742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cgp 36742, a selective GABA-B receptor antagonist, has demonstrated promising antidepressant-like effects in a variety of preclinical models. This technical guide provides an in-depth overview of the current research investigating the antidepressant properties of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative findings, and an exploration of the proposed mechanisms of action. This guide synthesizes data from pivotal studies to facilitate a deeper understanding of this compound's potential as a novel therapeutic agent for depressive disorders.

Introduction

Major depressive disorder is a leading cause of disability worldwide, and existing antidepressant therapies, primarily monoaminergic-based, are associated with significant limitations, including delayed onset of action and suboptimal efficacy for a substantial portion of patients. This has spurred the search for novel therapeutic targets. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, has emerged as a compelling area of investigation. Specifically, the blockade of GABA-B receptors has been hypothesized to exert antidepressant effects.

This compound is a selective and orally active GABA-B receptor antagonist that readily crosses the blood-brain barrier.[1] Preclinical studies have provided a body of evidence suggesting that this compound possesses antidepressant-like properties. This guide will detail the key experiments that form the basis of this evidence, present the quantitative data in a clear and comparative format, and visualize the proposed signaling pathways through which this compound may exert its effects.

Quantitative Data Summary

The antidepressant-like effects of this compound have been quantified in several standard preclinical models of depression. The following tables summarize the key findings from these studies, providing a comparative overview of dosages, and observed effects.

Table 1: Effects of this compound in the Forced Swim Test in Mice

| Study | Animal Model | Dosage (mg/kg, i.p.) | Primary Outcome | Result |

| Nowak et al., 2006 | Male Mice | 10 | Reduction in immobility time | Significant reduction |

| Nowak et al., 2006 | Male Mice | 30 | Reduction in immobility time | Significant reduction |

| Medchemexpress | Mice | 10 | Reduction in immobility time | 32% reduction[1] |

| Medchemexpress | Mice | 30 | Reduction in immobility time | 40% reduction[1] |

Table 2: Effects of this compound in the Olfactory Bulbectomy Model in Rats

| Study | Animal Model | Dosage (mg/kg, i.p.) | Treatment Duration | Primary Outcome | Result |

| Nowak et al., 2006 | Male Wistar Rats | 10 | 14 days | Reversal of OB-induced behavioral deficits | Significant reversal of hyperactivity in the open field test |

Table 3: Effects of this compound in the Learned Helplessness Model in Rats

| Study | Animal Model | Dosage (mg/kg, p.o.) | Treatment Duration | Primary Outcome | Result |

| Nakagawa et al., 1999 | Male Wistar Rats | 10 | 14 days | Reduction in escape failures | Significant reduction[2] |

| Nakagawa et al., 1999 | Male Wistar Rats | 30 | 14 days | Reduction in escape failures | Significant reduction[2] |

| Nakagawa et al., 1999 | Male Wistar Rats | 100 | 14 days | Reduction in escape failures | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for the key preclinical models used to assess the antidepressant-like effects of this compound.

Forced Swim Test (Mouse)

The forced swim test is a widely used behavioral despair model to screen for potential antidepressant activity.

-

Apparatus: Glass cylinders (25 cm height, 10 cm diameter) are filled with water (23-25°C) to a depth of 10 cm.

-

Procedure:

-

Mice are individually placed into the cylinders for a 6-minute session.

-

The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is recorded during the final 4 minutes of the test.

-

This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

-

-

Endpoint: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.

Olfactory Bulbectomy (OB) Model (Rat)

The bilateral olfactory bulbectomy in rats induces a range of behavioral, neurochemical, and neuroendocrine changes that resemble those seen in depressed patients.

-

Surgical Procedure:

-

Male Wistar rats are anesthetized.

-

A burr hole is drilled into the skull overlying each olfactory bulb.

-

The olfactory bulbs are removed by suction.

-

Sham-operated rats undergo the same procedure without the removal of the bulbs.

-

-

Post-Operative Care: Animals are allowed a 14-day recovery period before the commencement of drug treatment.

-

Drug Administration: this compound or vehicle is administered daily via i.p. injection for 14 days.

-

Behavioral Assessment (Open Field Test):

-

On the 14th day of treatment, rats are placed in an open field arena.

-

Locomotor activity (e.g., number of squares crossed) is recorded over a specified period. OB rats typically exhibit hyperactivity, which is reversed by chronic antidepressant treatment.

-

-

Endpoint: A significant attenuation of the OB-induced hyperactivity is considered an antidepressant-like effect.

Learned Helplessness Model (Rat)

The learned helplessness paradigm is an animal model of depression where exposure to uncontrollable stress leads to a deficit in subsequent escape learning.

-

Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering electric foot shocks.

-

Procedure:

-

Pre-treatment: Male Wistar rats are treated orally (p.o.) with this compound or vehicle for 14 days.

-

Induction of Helplessness (Day 14): Rats are subjected to 90 inescapable electric foot shocks (0.8 mA, 15-second duration, variable inter-shock interval of 45-75 seconds).

-

Escape Testing (Day 15): The rats are placed in the shuttle box and subjected to 40 trials of escapable shock. A trial begins with the presentation of a conditioned stimulus (e.g., a light or tone), followed by a foot shock. The animal can escape the shock by moving to the other compartment.

-

-

Endpoint: The number of failures to escape the shock is recorded. A significant reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.

Proposed Mechanism of Action

The antidepressant effects of this compound are believed to be mediated through its antagonism of GABA-B receptors, leading to a cascade of downstream neurochemical changes. The primary proposed mechanisms involve the modulation of the serotonergic system and the enhancement of neurotrophic factor expression, particularly Brain-Derived Neurotrophic Factor (BDNF).

Modulation of the Serotonergic System

GABA-B receptors are located on serotonergic neurons in the dorsal raphe nucleus, where they exert an inhibitory influence. By blocking these receptors, this compound is thought to disinhibit serotonergic neurons, leading to increased serotonin (B10506) release in projection areas such as the prefrontal cortex and hippocampus. This is supported by findings that the antidepressant-like effects of GABA-B receptor antagonists are dependent on an intact serotonergic system.

Enhancement of Brain-Derived Neurotrophic Factor (BDNF)

Preclinical studies have shown that GABA-B receptor antagonists, including this compound, can increase the expression of BDNF mRNA and protein in brain regions implicated in depression, such as the hippocampus and prefrontal cortex. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The "neurotrophic hypothesis" of depression posits that a reduction in BDNF contributes to the pathophysiology of the disorder, and that antidepressant treatments work, in part, by restoring BDNF levels. The precise intracellular signaling cascade linking GABA-B receptor antagonism to increased BDNF expression is still under investigation but may involve the activation of transcription factors such as CREB (cAMP response element-binding protein).

Conclusion

The preclinical evidence strongly suggests that this compound exhibits antidepressant-like properties in a range of animal models. Its mechanism of action, centered on the antagonism of GABA-B receptors and the subsequent modulation of serotonergic and neurotrophic systems, represents a departure from traditional monoaminergic-based antidepressants. While clinical trials have primarily focused on cognitive indications for the related compound SGS-742, the robust preclinical antidepressant data for this compound warrant further investigation into its potential as a novel treatment for major depressive disorder. This technical guide provides a foundational resource for researchers and drug development professionals to build upon in the continued exploration of this promising compound.

References

CGP 36742: A Technical Guide to its Role in Neuroscience and Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 36742, also known as SGS-742, is a selective and orally active antagonist of the GABA-B receptor. As a blood-brain barrier penetrant compound, it has been a valuable tool in neuroscience research to investigate the roles of the GABA-B receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the core functionalities of this compound, with a focus on its implications for synaptic plasticity and its effects in preclinical models of neurological and psychiatric disorders. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[1][2] The activation of GABA-B receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a slow and prolonged inhibitory postsynaptic potential.[3][4]

This compound, with the chemical name (3-aminopropyl-n-butyl-phosphinic acid), acts as a competitive antagonist at the GABA-B receptor, thereby blocking the effects of endogenous GABA.[4] This action has been shown to have significant consequences for neuronal function, including enhancing cognitive performance and exhibiting antidepressant-like properties in various animal models. This guide will delve into the molecular mechanisms, experimental evidence, and methodological considerations for studying this compound in the context of neuroscience and synaptic plasticity.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the GABA-B receptor, preventing the binding of GABA and subsequent receptor activation. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits.

The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, namely by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The activation of GIRK channels leads to potassium efflux and hyperpolarization of the postsynaptic membrane, while the inhibition of VGCCs reduces neurotransmitter release from the presynaptic terminal.

By blocking these pathways, this compound effectively disinhibits neuronal circuits, leading to increased neuronal excitability and neurotransmitter release.

Caption: Antagonistic action of this compound on GABA-B receptor signaling pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the activity and effects of this compound from various studies.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 36 µM | GABA-B Receptor Binding | |

| IC50 | 508 µM | Inhibition of GABA-induced current in Xenopus oocytes |

Table 1: In Vitro Activity of this compound.

| Animal Model | Species | Dosage Range | Route of Administration | Observed Effect | Reference |

| Forced Swim Test | Mice | 10-30 mg/kg | i.p. | Reduced immobility time | |

| Olfactory Bulbectomy | Rats | 10 mg/kg (chronic) | i.p. | Reversed learning deficits and hyperactivity | |

| Learned Helplessness | Rats | Dose-dependent | i.p. | Improved escape failures | |

| Paired-Pulse Inhibition | Rats | 1-10 mg/kg | i.v. | Attenuated inhibition at long latencies | |

| PTZ-Kindling | Rats | Not specified | Not specified | Prevented amnesia |

Table 2: In Vivo Efficacy of this compound in Behavioral and Electrophysiological Models.

| Parameter | Value (in humans) | Condition | Reference |

| Cmax | 27 µmol/L | 600 mg single oral dose | |

| Tmax | 3 hours | 600 mg single oral dose | |

| t1/2 | 3.6 hours | 600 mg single oral dose | |

| Absolute Bioavailability | 0.44 | 600 mg single oral dose |

Table 3: Human Pharmacokinetic Parameters of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Forced Swim Test (Mouse)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Gently place the mouse into the cylinder of water.

-

The total test duration is typically 6 minutes.

-

Behavior is recorded, often via video, for later scoring.

-

-

Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is measured, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Olfactory Bulbectomy (Rat)

The olfactory bulbectomy model is an established animal model of depression, inducing behavioral changes that are often reversed by chronic antidepressant treatment.

-

Surgical Procedure:

-

Anesthetize the rat according to approved protocols.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill two small holes over the olfactory bulbs.

-

Aspirate the olfactory bulbs using a suction pipette.

-

Pack the cranial cavity with sterile hemostatic sponge and suture the incision.

-

Allow for a post-operative recovery period (typically 14 days) before behavioral testing.

-

-

Behavioral Assessment: Following recovery, assess behaviors such as hyperactivity in an open field test and cognitive deficits in a passive avoidance task.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) daily during the recovery period or prior to behavioral testing to assess its ability to reverse the induced deficits.

Learned Helplessness (Rat)

This model induces a state of behavioral depression by exposing animals to inescapable stress.

-

Induction Phase:

-

Place rats in a chamber where they are exposed to a series of inescapable electric shocks (e.g., 90 shocks over a session).

-

A control group is not exposed to the shocks.

-

-

Testing Phase (24 hours later):

-

Place the rats in a shuttle box where they can escape a foot shock by performing a specific action (e.g., crossing to the other side of the box).

-

Administer a series of escape trials (e.g., 40 trials).

-

-

Drug Administration: Administer this compound or vehicle for a period (e.g., 14 days) leading up to and including the induction and testing phases.

-

Scoring: The number of failures to escape the shock is recorded. An increase in escape failures in the shocked group is indicative of learned helplessness, and a reduction in these failures by drug treatment suggests an antidepressant effect.

In Vivo and In Vitro Neurotransmitter Release Assays

These assays are used to determine the effect of this compound on the release of various neurotransmitters.

-

In Vivo Microdialysis:

-

Implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., hippocampus or thalamus).

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals.

-

Introduce this compound into the perfusate.

-

Analyze the dialysate samples for neurotransmitter content (e.g., GABA, glutamate, somatostatin) using techniques like HPLC.

-

-

In Vitro Synaptosome Preparation:

-

Isolate synaptosomes (nerve terminals) from a specific brain region.

-

Load the synaptosomes with a radiolabeled neurotransmitter or its precursor.

-

Stimulate the synaptosomes to induce neurotransmitter release in the presence or absence of this compound.

-

Measure the amount of radioactivity released to quantify neurotransmitter release.

-

Caption: Experimental workflows for investigating the effects of this compound.

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) is a well-studied form of synaptic plasticity characterized by a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously.

GABA-B receptors are known to play a modulatory role in synaptic plasticity. Their activation can raise the threshold for LTP induction. By antagonizing GABA-B receptors, this compound has been shown to facilitate the formation of long-term memory. This is likely due to the disinhibition of neuronal circuits, allowing for a more robust response to stimuli that induce LTP. While some studies suggest that GABA-B receptor blockade can suppress hippocampal LTP under certain conditions, the overall evidence points towards a role for this compound in enhancing cognitive processes by modulating synaptic plasticity.

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the complex roles of the GABA-B receptor in the central nervous system. Its ability to cross the blood-brain barrier and its selectivity for the GABA-B receptor have made it instrumental in demonstrating the therapeutic potential of GABA-B antagonism for conditions such as depression and cognitive impairment. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic applications of modulating GABA-B receptor signaling. Future research will likely focus on elucidating the precise downstream targets of this compound-mediated effects and translating these preclinical findings into clinical applications.

References

- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant-like activity of this compound and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of CGP 36742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 36742, also known as SGS-742, is a selective and orally active antagonist of the GABA-B receptor. It has demonstrated the ability to penetrate the blood-brain barrier and has been investigated for its potential therapeutic effects, primarily as a cognitive enhancer and an antidepressant. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinity, and effects in various in vitro and in vivo experimental models. This document synthesizes key quantitative data into structured tables, outlines detailed experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through two main receptor types: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Their activation leads to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

This compound acts as a competitive antagonist at the GABA-B receptor, thereby blocking the effects of endogenous GABA and GABA-B agonists like baclofen. This antagonism is believed to underlie its observed pharmacological effects, including the enhancement of cognitive performance and antidepressant-like activity.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to GABA-B receptors, preventing their activation by GABA. This blockade of GABA-B receptor signaling disrupts the downstream inhibitory cascades. The primary consequences of this antagonism are the prevention of G-protein activation, leading to the disinhibition of adenylyl cyclase and the closure of GIRK channels. The resulting increase in neuronal excitability and neurotransmitter release is thought to be the basis for the cognitive-enhancing and antidepressant-like effects of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species | Assay | Reference |

| IC50 | 36 µM | Rat | GABA-B Receptor Binding Assay | [1][2][3] |

| IC50 | 32 µM | Not Specified | Inhibition of GABAergic transmission | [4] |

Table 2: In Vivo Efficacy in Behavioral Models

| Model | Species | Dose | Route | Effect | Reference |

| Forced Swim Test | Mice | 10-30 mg/kg | i.p. | Reduced immobility time | [2] |

| Olfactory Bulbectomy | Rats | 10 mg/kg (daily for 14d) | i.p. | Reversed learning deficits | |

| Learned Helplessness | Rats | Not Specified | Not Specified | Improved escape failures |

Experimental Protocols

GABA-B Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (IC50) of this compound for the GABA-B receptor.

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus)

-

Radioligand: [³H]-GABA or a specific [³H]-GABA-B antagonist

-

This compound

-

Baclofen (for non-specific binding determination)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of this compound.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of baclofen).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Forced Swim Test (Porsolt Test)

Objective: To assess the antidepressant-like activity of this compound in mice.

Materials:

-

Male mice

-

This compound

-

Vehicle control (e.g., saline)

-

Cylindrical water tank (e.g., 25 cm high, 10 cm diameter)

-

Water (23-25°C)

-

Video recording and analysis software

Procedure:

-

Administer this compound (10-30 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the test.

-

Fill the water tank to a depth where the mice cannot touch the bottom with their hind paws or tail.

-

Gently place each mouse individually into the water tank for a 6-minute session.

-

Record the entire session using a video camera.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Compare the duration of immobility between the this compound-treated and vehicle-treated groups.

Olfactory Bulbectomy Model

Objective: To evaluate the effect of this compound on depression-related learning deficits in rats.

Materials:

-

Male rats

-

This compound

-

Anesthetic

-

Surgical instruments

-

Behavioral testing apparatus (e.g., passive avoidance chamber)

Procedure:

-

Surgically remove the olfactory bulbs of the rats under anesthesia (olfactory bulbectomized, OBX group). A sham-operated group serves as the control.

-

Allow the rats to recover for a post-operative period (e.g., 2 weeks).

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for a specified duration (e.g., 14 days).

-

Conduct behavioral tests, such as the passive avoidance test, to assess learning and memory.

-

In the passive avoidance test, rats are trained to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is measured.

-

Compare the performance of the OBX-vehicle, OBX-CGP 36742, and sham-operated groups.

In Vitro Electrophysiology

This compound has been shown to block the late inhibitory postsynaptic potential (IPSP) in CA1 pyramidal neurons. This late IPSP is mediated by GABA-B receptors.

Experimental Approach: Intracellular Recording

Objective: To demonstrate the blockade of GABA-B receptor-mediated late IPSPs by this compound.

Procedure:

-

Prepare acute hippocampal slices from rats.

-

Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Electrically stimulate afferent fibers to evoke postsynaptic potentials.

-

Record the late, slow IPSP that follows the initial fast IPSP (mediated by GABA-A receptors).

-

Bath-apply this compound and observe the effect on the late IPSP. A reduction or complete block of the late IPSP indicates GABA-B receptor antagonism.

Conclusion

This compound is a valuable pharmacological tool for studying the role of GABA-B receptors in the central nervous system. Its ability to antagonize GABA-B receptors and its consequent effects on neuronal excitability and neurotransmitter release have been demonstrated in a variety of preclinical models. The data suggest its potential as a therapeutic agent for cognitive disorders and depression. Further research is warranted to fully elucidate its clinical utility and to explore its effects on a wider range of neurological and psychiatric conditions.

References

The GABA-B Receptor Antagonist CGP 36742: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 36742 is a potent and selective antagonist of the GABA-B receptor, a key player in inhibitory neurotransmission within the central nervous system. Its ability to cross the blood-brain barrier has made it a valuable tool in basic neuroscience research, enabling the investigation of the physiological roles of GABA-B receptors in a variety of in vitro and in vivo models. This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, also known as SGS-742, is a competitive antagonist at the GABA-B receptor, with an IC50 of 36 µM.[1] By blocking the binding of the endogenous ligand GABA, this compound prevents the activation of the receptor and its downstream signaling cascades. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in both presynaptic and postsynaptic inhibition. This compound reverses these effects, leading to a disinhibition of neuronal activity and an increase in the release of various neurotransmitters.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species | Preparation | Reference |

| IC50 (GABA-B Receptor Binding) | 36 µM | Rat | Brain membranes | [1] |

| Potentiation of NMDA-induced Noradrenaline Release | 1 µM | Rat | Brain slices | [1] |

| Increase in Somatostatin-like Immunoreactivity Release | 1 µM | Rat | Hippocampal slices | [1] |

| Increased Basal Outflow of [125I]somatostatin | EC50 = 0.2 µM | Rat | Hippocampal synaptosomes | [2] |

| Increased Basal Release of [3H]GABA and [14C]Glu | EC50 < 0.1 µM | Rat | Hippocampal synaptosomes |

Table 2: In Vivo Efficacy of this compound in Behavioral Models

| Behavioral Test | Species | Dosing Regimen | Effect | Reference |

| Forced Swim Test | Mice | 10-30 mg/kg; i.p.; 30 min before test | Antidepressant-like activity | |

| Olfactory Bulbectomy Model | Rats | 10 mg/kg; i.p.; once daily for 14 days | Effective in a model of depression | |

| Learned Helplessness | Rats | Not specified | Dose-dependently improved escape failures | |

| Passive Avoidance Test | Mice | Not specified | Improved performance | |

| Partner-Recognition Test | Rats | Not specified | Improved performance | |

| Conditional Spatial Color Task | Rhesus Monkeys | Not specified | Improved performance |

Table 3: In Vivo Electrophysiological and Neurochemical Effects of this compound

| Effect | Species | Dosing Regimen | Measurement | Reference |

| Attenuation of Paired-Pulse Inhibition | Rats | 1-10 mg/kg; i.v.; 25-30 min before test | Dose-dependent attenuation | |

| Blockade of Baclofen-induced Neuronal Depression | Anesthetized Rats | 30-200 mg/kg; p.o. | Blockade of inhibitory effects | |

| Increased Extracellular Somatostatin | Anesthetized Rats | 5 mM via microdialysis probe | Two-fold increase in the hippocampus |

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor and the point of intervention for this compound.

Caption: GABA-B receptor signaling and antagonism by this compound.

Experimental Workflow: Forced Swim Test

The following diagram outlines the typical workflow for a forced swim test experiment investigating the antidepressant-like effects of this compound.

Caption: Workflow for the mouse forced swim test with this compound.

Detailed Experimental Protocols

In Vivo Behavioral Assessment: Forced Swim Test (Mouse)

Objective: To assess the antidepressant-like activity of this compound.

Materials:

-

Male mice (e.g., C57BL/6), acclimated to the housing facility for at least one week.

-

This compound.

-

Vehicle (e.g., saline).

-

Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment.

-

Behavioral analysis software.

Procedure:

-

Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 10 and 30 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

-

Animal Groups: Randomly assign mice to treatment groups (e.g., vehicle, 10 mg/kg this compound, 30 mg/kg this compound).

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Forced Swim Test:

-

Gently place each mouse into the water-filled cylinder.

-

The total test duration is 6 minutes.

-

Record the entire session using a video camera positioned to have a clear view of the mouse.

-

-

Data Analysis:

-

The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Use behavioral analysis software or a trained observer blind to the treatment conditions to score the immobility time.

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the immobility times between the different treatment groups.

-

In Vivo Behavioral Assessment: Passive Avoidance Test (Rat)

Objective: To evaluate the effect of this compound on learning and memory.

Materials:

-

Male rats (e.g., Wistar), acclimated to the housing facility.

-

This compound and vehicle.

-

Passive avoidance apparatus (a two-compartment box with a light and a dark compartment, connected by a door, with an electrifiable grid floor in the dark compartment).

Procedure:

-

Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally) at a specified time before the training trial.

-

Training (Acquisition) Trial:

-

Place the rat in the light compartment of the apparatus.

-

After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.

-

When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Record the latency to enter the dark compartment.

-

Immediately after the shock, remove the rat and return it to its home cage.

-

-

Retention Trial (24 hours later):

-

Place the rat back into the light compartment.

-

Open the door to the dark compartment.

-

Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds).

-

-

Data Analysis:

-

Compare the step-through latencies between the treatment groups using appropriate statistical methods (e.g., Mann-Whitney U test or ANOVA).

-

A longer step-through latency in the retention trial is indicative of better memory of the aversive experience.

-

In Vitro Electrophysiology: Field Potential Recordings in Hippocampal Slices

Objective: To investigate the effect of this compound on synaptic transmission and plasticity.

Materials:

-

Male rats or mice.

-

Vibratome or tissue chopper.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

-

Recording chamber for brain slices.

-

Glass microelectrodes.

-

Amplifier and data acquisition system.

-

Stimulating electrode.

-

This compound.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Protocol:

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Bath-apply this compound at the desired concentration (e.g., 1-10 µM) to the aCSF.

-

Record the changes in the fEPSP slope or amplitude to assess the effect of this compound on basal synaptic transmission.

-

To study the effect on paired-pulse facilitation (a measure of presynaptic release probability), deliver pairs of pulses with varying inter-pulse intervals before and after drug application.

-

To investigate the role in long-term potentiation (LTP), a cellular correlate of learning and memory, induce LTP using a high-frequency stimulation protocol in the presence and absence of this compound.

-

-

Data Analysis:

-

Measure the slope or amplitude of the fEPSPs.

-

Normalize the data to the baseline period before drug application.

-

Use appropriate statistical tests to compare synaptic responses before and after this compound application and between different experimental conditions.

-

Conclusion

This compound has proven to be an indispensable pharmacological tool for elucidating the multifaceted roles of GABA-B receptors in the central nervous system. Its applications span from molecular investigations of neurotransmitter release to complex behavioral studies of cognition and mood. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations, ultimately contributing to a deeper understanding of GABAergic modulation of brain function and the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

The GABA-B Receptor Antagonist CGP 36742: A Technical Guide to its Impact on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 36742, a selective and orally active GABA-B receptor antagonist, has garnered significant interest for its potential therapeutic applications, particularly in cognitive enhancement and antidepressant effects. Its mechanism of action primarily involves the blockade of presynaptic GABA-B autoreceptors and heteroreceptors, leading to an enhanced release of various neurotransmitters. This technical guide provides an in-depth analysis of the effects of this compound on neurotransmitter release, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through both ionotropic GABA-A and metabotropic GABA-B receptors. Presynaptic GABA-B receptors play a crucial role in modulating neurotransmitter release. Their activation by GABA leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels (VGCCs), ultimately reducing the release of GABA itself (autoreceptors) and other neurotransmitters like glutamate, dopamine, and acetylcholine (B1216132) (heteroreceptors).

This compound acts as a competitive antagonist at these GABA-B receptors, effectively disinhibiting presynaptic terminals and thereby increasing the release of multiple neurotransmitters. This guide will explore the quantitative effects of this compound on key neurotransmitter systems and provide the methodological framework for replicating and expanding upon these findings.

Quantitative Effects of this compound on Neurotransmitter Release

The following tables summarize the quantitative data on the effects of this compound on the release of various neurotransmitters, compiled from in vivo and in vitro studies.

Table 1: Effect of this compound on Amino Acid Neurotransmitter Release (In Vivo Microdialysis)

| Neurotransmitter | Brain Region | This compound Concentration | Fold Increase in Extracellular Levels |

| Glutamate | Ventrobasal Thalamus | 1 mM | 2-3 fold |

| Aspartate | Ventrobasal Thalamus | 1 mM | 2-3 fold |

| Glycine | Ventrobasal Thalamus | 1 mM | 2-3 fold |

Table 2: Effect of this compound on Somatostatin Release

| Experimental Model | Brain Region | This compound Concentration | Effect on Somatostatin Release |

| In Vivo Microdialysis | Hippocampus | Not specified | 2-fold increase in extracellular levels |

| In Vitro Synaptosomes | Hippocampus | 10⁻⁸ M - 10⁻⁴ M | Increased basal outflux of [¹²⁵I]somatostatin |

Table 3: Qualitative Effects of this compound on Other Neurotransmitters

| Neurotransmitter | Brain Region | Observation |

| Noradrenaline | Not specified | Potentiates NMDA-induced release |

Note: Quantitative, dose-dependent data for noradrenaline, dopamine, and acetylcholine release in response to this compound is not extensively available in the reviewed literature.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rat.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools

-

High-performance liquid chromatography (HPLC) system with appropriate detector

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or thalamus) using stereotaxic coordinates.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect baseline dialysate samples into a fraction collector for a defined period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF.

-

Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC with a suitable detection method (e.g., fluorescence or electrochemical detection).

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and perform statistical analysis.

In Vitro Neurotransmitter Release from Synaptosomes

This protocol describes a method for preparing synaptosomes (isolated nerve terminals) and measuring neurotransmitter release.

Materials:

-

Brain tissue from the region of interest

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

-

Physiological salt solution (e.g., Krebs-Ringer buffer)

-

Centrifuge and ultracentrifuge

-

Dounce homogenizer

-

Radiolabeled neurotransmitter or HPLC system

-

Scintillation counter (for radiolabeled assays)

Procedure:

-

Tissue Homogenization: Dissect the brain region of interest in ice-cold sucrose buffer and homogenize using a Dounce homogenizer.

-

Synaptosome Isolation: Centrifuge the homogenate to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by ultracentrifugation.

-

Synaptosome Resuspension: Resuspend the synaptosomal pellet in a physiological salt solution.

-

Loading (Optional): For radiolabeled release assays, incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA, [¹⁴C]glutamate).

-

Release Assay:

-

Aliquot the synaptosome suspension into tubes.

-

Add this compound at various concentrations.

-

Stimulate release using a depolarizing agent (e.g., high potassium concentration).

-

Terminate the release by rapid filtration or centrifugation.

-

-

Quantification:

-